N-(2-methylbutyl)-2-phenylacetamide
Description
N-(2-Methylbutyl)-2-phenylacetamide is a secondary amide characterized by a phenylacetamide backbone substituted with a 2-methylbutyl group at the nitrogen atom. Structurally, it belongs to the broader class of N-alkyl-2-phenylacetamides, which are known for diverse applications in organic synthesis and medicinal chemistry. This compound was first synthesized chemically and later isolated as a natural product from the marine sponge-associated fungus Hypocrea koningii PF04, marking its dual significance in synthetic and natural product chemistry .
The 2-methylbutyl substituent introduces steric bulk and branching, which can influence physical properties (e.g., solubility, melting point) and reactivity.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(2-methylbutyl)-2-phenylacetamide |
InChI |
InChI=1S/C13H19NO/c1-3-11(2)10-14-13(15)9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,14,15) |
InChI Key |
OHGGLHKAUNSGMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbutyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-methylbutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbutyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylbutyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Structural Insights :
- Electron Effects : Aromatic substituents like 4-nitrophenyl (electron-withdrawing) decrease nitrogen nucleophilicity, altering reaction pathways compared to alkyl-substituted derivatives .
Reactivity in Alkylation Reactions
Alkylation studies reveal significant differences in reactivity among N-substituted 2-phenylacetamides:
- N-(4-Nitrophenyl)-2-phenylacetamide : Under phase-transfer catalysis, benzylation yields a mixture of N-, O-, and C-alkylated products due to the nitro group’s electron-withdrawing effect. The N/O product ratio ranges from 1.16–9.30, favoring O-alkylation more than in analogues with electron-donating substituents .
- N-Phenyl-2-phenylacetamide : Benzylation predominantly yields N-alkylated products (N/O ratio >10), highlighting the influence of unsubstituted phenyl groups on nitrogen reactivity .
Key Research Findings and Data Tables
Table 1: Alkylation Reactivity of Selected N-Substituted 2-Phenylacetamides
Table 2: Physicochemical Properties of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
